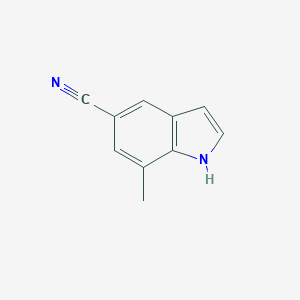

7-methyl-1H-indole-5-carbonitrile

Übersicht

Beschreibung

“7-methyl-1H-indole-5-carbonitrile” is a chemical compound that belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring .

Synthesis Analysis

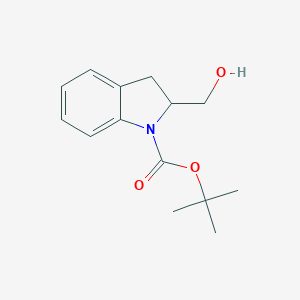

The synthesis of “7-methyl-1H-indole-5-carbonitrile” involves several steps. One method involves the use of 5-cyanoindole, triethylsilane, and trifluoroacetic acid . The reaction mixture is stirred at 0° C for 4 hours, then diluted with ethyl acetate and washed with 1M HCl solution . The aqueous layers are combined and neutralized with 50% NaOH to pH10 then extracted 3 times with ethyl acetate . These extracts are combined, washed with brine, dried, and evaporated to yield the indoline .

Molecular Structure Analysis

The molecular structure of “7-methyl-1H-indole-5-carbonitrile” consists of a benzene ring fused to a pyrrole ring, with a methyl group attached to the 7th carbon and a nitrile group attached to the 5th carbon . The InChI code for this compound is 1S/C10H8N2/c1-7-4-8 (6-11)5-9-2-3-12-10 (7)9/h2-5,12H,1H3 .

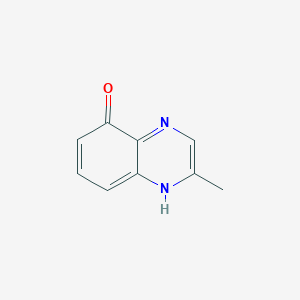

Chemical Reactions Analysis

Indole derivatives, including “7-methyl-1H-indole-5-carbonitrile”, are versatile compounds that can undergo a variety of chemical reactions . For example, they can participate in multicomponent reactions to synthesize various heterocyclic compounds .

Physical And Chemical Properties Analysis

The physical and chemical properties of “7-methyl-1H-indole-5-carbonitrile” include its molecular weight, which is 156.19 . It is a white to yellow solid .

Wissenschaftliche Forschungsanwendungen

Cytotoxic Evaluation in Cancer Treatment : Novel compounds related to "7-methyl-1H-indole-5-carbonitrile" have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines, including colon and lung cancer. Some of these compounds have shown potent anticancer activities (Radwan, Alminderej, & Awad, 2020).

Anti-inflammatory and Anticancer Properties : A series of related compounds demonstrated significant anti-inflammatory activities, expanding their therapeutic domain. These compounds also showed promising results against human breast carcinoma MCF-7 cell line (Bhale et al., 2022).

Progesterone Receptor Modulators : Indole carbonitrile derivatives have been studied for their potential as progesterone receptor modulators, which could be useful in female healthcare applications like contraception and treatment of certain breast cancers (Fensome et al., 2008).

Supramolecular Aggregation : Research on the supramolecular aggregation of some indole carbonitriles provides insights into their chemical properties and potential applications in material science or pharmaceutical formulation (Low et al., 2007).

Inhibitor of Prostaglandin Synthetase : Certain indole carbonitriles have been identified as potent inhibitors of prostaglandin synthetase and platelet aggregation, making them candidates for the development of new anti-inflammatory and anticoagulant drugs (Fahrenholtz et al., 1979).

Synthesis and Characterization in Chemistry : The synthesis and characterization of various indole carbonitriles, including studies on their solution chemistry and reactivity, contribute to the broader understanding of their potential applications in organic synthesis and drug development (Rajagopal et al., 2003).

Corrosion Inhibitors : Some indole derivatives have been evaluated as corrosion inhibitors for metals in acidic environments, suggesting their potential application in industrial processes (Gupta et al., 2018).

Safety And Hazards

The safety data sheet for “7-methyl-1H-indole-5-carbonitrile” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Eigenschaften

IUPAC Name |

7-methyl-1H-indole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-7-4-8(6-11)5-9-2-3-12-10(7)9/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPZQMOCKZZEQTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-methyl-1H-indole-5-carbonitrile | |

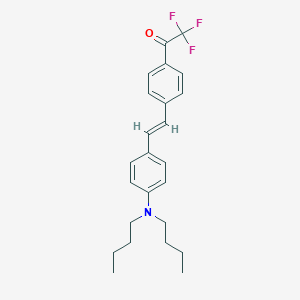

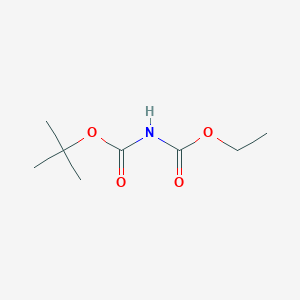

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B68806.png)

![1-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)ethanone](/img/structure/B68813.png)

![1H-Cyclopenta[c]furan-1,3(3aH)-dione,5-fluorotetrahydro-,(3aR,6aS)-rel-](/img/structure/B68816.png)